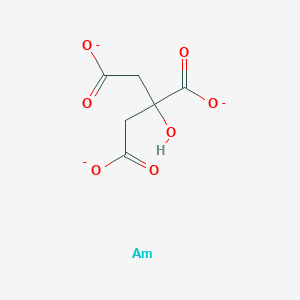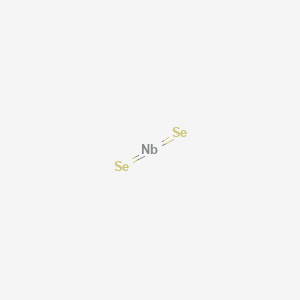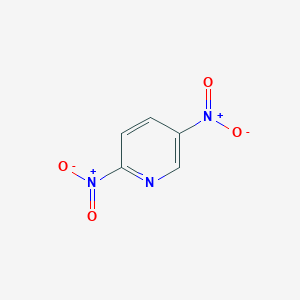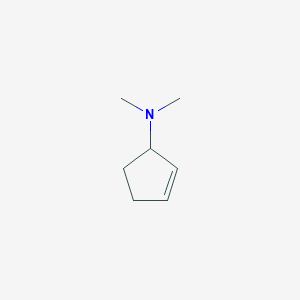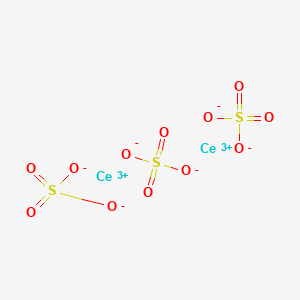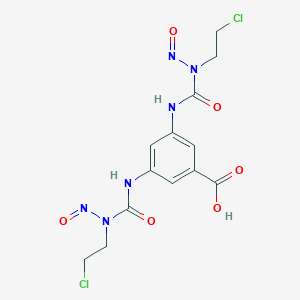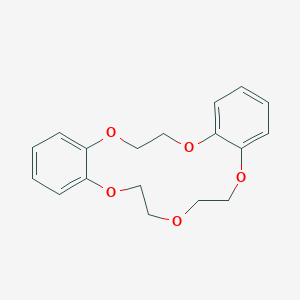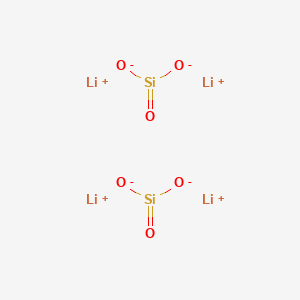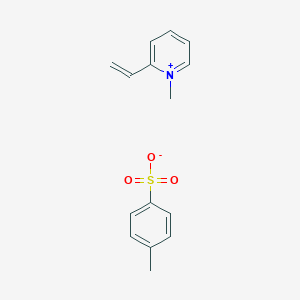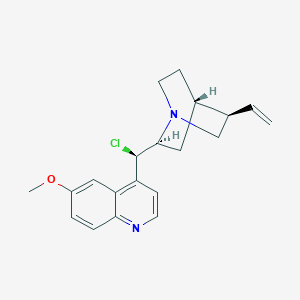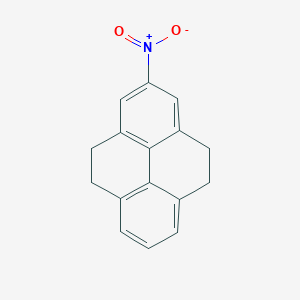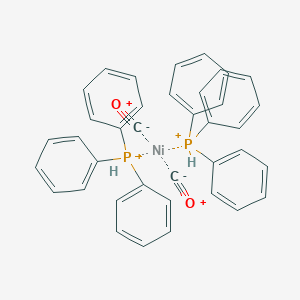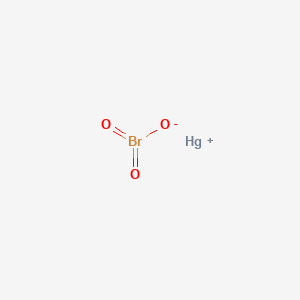
Mercury(1+) bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(1+) bromate is a chemical compound that is commonly used in scientific research. It is a strong oxidizing agent that is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Mercury(1+) bromate is widely used in scientific research due to its strong oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used as a reagent in analytical chemistry for the detection of various compounds. Additionally, mercury(1+) bromate is used in the production of various chemicals, including pharmaceuticals and dyes.
Mecanismo De Acción
Mercury(1+) bromate acts as a strong oxidizing agent by accepting electrons from other molecules. It is able to oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones. In addition, mercury(1+) bromate can oxidize sulfur-containing compounds, such as thiols and sulfides.
Efectos Bioquímicos Y Fisiológicos
Mercury(1+) bromate is highly toxic and can cause severe damage to living organisms. It is known to cause oxidative stress and can damage DNA, proteins, and lipids. Exposure to mercury(1+) bromate can lead to a wide range of health problems, including neurological disorders, kidney damage, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mercury(1+) bromate is a highly effective oxidizing agent that is widely used in laboratory experiments. It is relatively inexpensive and easy to use. However, it is highly toxic and must be handled with extreme care. In addition, it can be difficult to control the reaction conditions when using mercury(1+) bromate, which can lead to unwanted side reactions.
Direcciones Futuras
There are many future directions for research on mercury(1+) bromate. One area of interest is the development of safer and more effective oxidizing agents for use in laboratory experiments. Additionally, research is needed to better understand the toxic effects of mercury(1+) bromate on living organisms and to develop strategies for minimizing exposure to this compound. Finally, there is a need for research on the potential uses of mercury(1+) bromate in the production of new chemicals and materials.
Métodos De Síntesis
Mercury(1+) bromate can be synthesized by reacting mercury(1+) nitrate with sodium bromate in an aqueous solution. The reaction produces mercury(1+) bromate and sodium nitrate as byproducts. The resulting compound is a white crystalline solid that is highly soluble in water.
Propiedades
Número CAS |
13465-33-3 |
|---|---|
Nombre del producto |
Mercury(1+) bromate |
Fórmula molecular |
BrHgO3 |
Peso molecular |
328.49 g/mol |
Nombre IUPAC |
mercury(1+);bromate |
InChI |
InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Clave InChI |
JGRDVIZJXANZNJ-UHFFFAOYSA-M |
SMILES |
[O-]Br(=O)=O.[Hg+] |
SMILES canónico |
[O-]Br(=O)=O.[Hg+] |
Otros números CAS |
13465-33-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



